![molecular formula C42H42EuF21O6 B1582792 Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate CAS No. 34788-82-4](/img/no-structure.png)

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

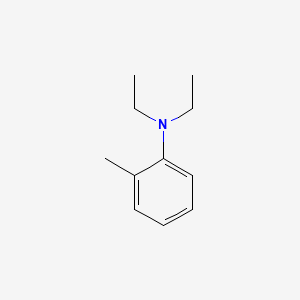

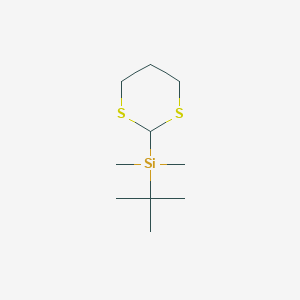

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate, also known as Eu(hfc)3, is a compound involving the lanthanide metal europium . It’s used as an optically active NMR shift reagent .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One method involves the use of 2,2,3,3,4,4,4-Heptafluoro-1-butanol, which can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), a fluorinated amphiphilic block copolymer .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of europium and the heptafluoro-1-butanol group . The structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For example, europium compounds can react with air to form a dark oxide coating . They also dissolve readily in dilute sulfuric acid to form pale pink solutions .Physical And Chemical Properties Analysis

This compound has unique physical and chemical properties. For example, it has a melting point of 156-158 °C . More detailed properties can be found in specific databases .Wissenschaftliche Forschungsanwendungen

1. Nuclear Magnetic Resonance (NMR) Shift Reagent The compound is used as an optically active NMR shift reagent. .

Optical Sensors

Europium compounds are utilized in optical sensors to detect pesticides, biological molecules (proteins, peptides, nucleic acids, hormones, drugs), which are essential for environmental monitoring and biomedical applications .

Electronics Manufacturing

These compounds play a role in manufacturing portable computers, communication equipment, and consumer electronic products due to their unique optical properties .

Optoelectronics Devices

Europium-doped materials are used in optoelectronics devices like visible lasers that can be grown on silicon substrates, which are significant for telecommunications and data processing .

Photocatalysts

They are involved in the preparation of photocatalysts for degrading vehicle exhaust gases and water pollutants, contributing to environmental protection efforts .

Photonic Materials

The manufacturing of photonic materials, which are used in a variety of applications including displays and lighting, is another area where Europium compounds are valuable .

Magneto-Optic Memories and Modulators

These compounds are also used in magneto-optic memories and modulators for biological detection of proteins, DNA, leading to practical use in diagnostics .

Quantum Computing

Research is being conducted on Europium-doped compounds for potential applications in quantum computing, where their magnetic and optical properties could be harnessed to create qubits for quantum information processing .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate involves the reaction of europium chloride with 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol in the presence of a base to form the desired compound.", "Starting Materials": [ "Europium chloride", "2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add europium chloride to a reaction vessel", "Add 2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-ol to the reaction vessel", "Add a base (e.g. sodium hydroxide) to the reaction vessel", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol)", "Dry the resulting compound under vacuum" ] } | |

CAS-Nummer |

34788-82-4 |

Produktname |

Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

Molekularformel |

C42H42EuF21O6 |

Molekulargewicht |

1193.7 g/mol |

IUPAC-Name |

europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate |

InChI |

InChI=1S/3C14H15F7O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3 |

InChI-Schlüssel |

VGLKHVQPWGFXEG-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Eu+3] |

Andere CAS-Nummern |

34788-82-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.